
4-Iodophenyl trifluoromethanesulfonate
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Overview
Description
4-Iodophenyl trifluoromethanesulfonate is an organoiodine compound with the molecular formula C7H4F3IO3S. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by the presence of an iodine atom and a trifluoromethanesulfonate group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-iodophenyl trifluoromethanesulfonate involves the reaction of 4-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.
Cross-Coupling: Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), and bases like potassium phosphate are used.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in cross-coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
4-Iodophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-iodophenyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The iodine atom can also participate in oxidative addition processes, making the compound highly reactive and versatile in organic synthesis .
Comparison with Similar Compounds
- 4-Bromophenyl trifluoromethanesulfonate
- 4-Chlorophenyl trifluoromethanesulfonate
- 4-Fluorophenyl trifluoromethanesulfonate
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 4-iodophenyl trifluoromethanesulfonate is more reactive due to the larger atomic radius and lower bond dissociation energy of the iodine atom. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
(4-iodophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSVLEDDCGLWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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